![molecular formula C11H7N3O B144802 2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile CAS No. 136772-39-9](/img/structure/B144802.png)
2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile
Übersicht
Beschreibung
2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile, also known as OPC-31260, is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a pharmacological agent. This compound belongs to the class of pyridine derivatives and has been studied for its diverse range of biological activities.
Wirkmechanismus
The mechanism of action of 2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile is not fully understood. However, it has been suggested that the compound may act as a modulator of ion channels and receptors in the brain. 2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile has been shown to enhance the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. The compound has also been found to inhibit the activity of the glycine receptor, which is involved in the regulation of pain and anxiety.
Biochemical and Physiological Effects:
2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as acetylcholine and dopamine, in the brain. 2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. In addition, the compound has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile is its high solubility in water, which makes it easy to administer in laboratory experiments. The compound is also stable under normal laboratory conditions and has a relatively long half-life in the body. However, one of the limitations of 2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile is its relatively low potency compared to other pharmacological agents. This may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile. One area of interest is the development of more potent analogs of the compound that may have improved therapeutic efficacy. Another area of research is the investigation of the compound's effects on other ion channels and receptors in the brain. Additionally, further studies are needed to determine the safety and efficacy of 2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile in human clinical trials.
Synthesemethoden
The synthesis of 2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile involves the reaction of 2-cyano-3-pyridyl ketone with 4-aminopyridine in the presence of a base. This reaction leads to the formation of 2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile as a yellowish solid with a high yield. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile has been extensively studied for its potential applications in the field of pharmacology. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. 2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile has also been shown to have a positive effect on learning and memory in animal models. These findings have led to further investigations of 2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile as a potential therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-6-9-5-10(7-14-11(9)15)8-1-3-13-4-2-8/h1-5,7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQOYYYZFNJQSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CNC(=O)C(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159918 | |
Record name | 6-Oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile | |
CAS RN |
136772-39-9, 62749-26-2 | |
Record name | 6-Oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136772399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Oxo-1,6-dihydro-(3,4'-bipyridine)-5-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062749262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-OXO-1,6-DIHYDRO-(3,4'-BIPYRIDINE)-5-CARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V1XHG6QRM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.